Compound Description: Dihydrohomofolate is a reduced derivative of homofolic acid. It serves as a substrate for dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism. In the context of antifolate resistance, dihydrohomofolate was investigated as a potential "lethal synthesis" agent. This strategy aims to exploit the high DHFR levels in resistant cells by converting dihydrohomofolate into tetrahydrohomofolate, a potent inhibitor of thymidylate synthase [, ].
Tetrahydrohomofolate
Compound Description: Tetrahydrohomofolate is the fully reduced form of homofolic acid and a potent inhibitor of thymidylate synthase, a key enzyme in nucleotide biosynthesis. It exhibited significant antileukemic activity against antifolate-resistant murine leukemia cells with high DHFR levels. This activity is attributed to its ability to inhibit thymidylate synthase, ultimately disrupting DNA synthesis and leading to cell death [, ].
Relevance: Tetrahydrohomofolate is a derivative of Homofolic acid and a key compound in the study of antifolate resistance. Both compounds target folate metabolism, albeit through different mechanisms. While the antileukemic activities of homofolate were not definitive, tetrahydrohomofolate effectively inhibited tumor growth, particularly in antifolate-resistant cells with high dihydrofolate reductase (DHFR) levels [, ]. This difference in activity highlights the importance of understanding the specific metabolic pathways and enzymes involved in different cancer types and their resistant counterparts.
5-Methyltetrahydrohomofolate
Compound Description: 5-Methyltetrahydrohomofolate is a derivative of tetrahydrohomofolate. A radioimmunoassay was developed to measure 5-methyltetrahydrohomofolate levels []. This technique utilizes antibodies to detect and quantify the compound, facilitating pharmacokinetic studies and investigations into its distribution and metabolism in biological systems.
Relevance: 5-Methyltetrahydrohomofolate is structurally similar to Homofolic acid, sharing the core homofolate structure. The development of a radioimmunoassay for 5-methyltetrahydrohomofolate enables researchers to study its pharmacokinetic properties, providing valuable insights into its absorption, distribution, metabolism, and excretion in biological systems []. This information is crucial for understanding the compound's potential therapeutic applications and for optimizing its use in clinical settings.
5,11-Methenyltetrahydrohomofolate
Compound Description: 5,11-Methenyltetrahydrohomofolate is a synthetic analog of 5,10-methenyltetrahydrofolate, a crucial cofactor in purine biosynthesis. It inhibits the formation of formylglycinamide ribonucleotide by interfering with the enzyme 5,10-methenyltetrahydrofolate cyclohydrolase, thereby disrupting de novo purine synthesis [].
Relevance: This compound is structurally related to Homofolic acid and provides insights into the mechanism of action of homofolate. Specifically, 5,11-methenyltetrahydrohomofolate's ability to inhibit purine biosynthesis suggests that Homofolic acid may also exert its antitumor effects by interfering with this crucial metabolic pathway [].
Homopteroic acid
Relevance: Homopteroic acid is a structurally simplified version of Homofolic acid, lacking the glutamate residue. This difference in structure affects their biological activity, as homopteroic acid generally shows weaker antifolate activity compared to Homofolic acid [, ]. This observation suggests that the glutamate moiety plays a significant role in the binding affinity and biological activity of Homofolic acid and its analogs.
Hexahydrohomofolic acid
Compound Description: Hexahydrohomofolic acid is a close analog of Homofolic acid where the benzene ring is replaced with a cyclohexane ring. It shows activity against Streptococcus faecium but not Lactobacillus casei. It is neither a substrate nor an inhibitor of dihydrofolate reductase or thymidylate synthase from L. casei [].
Compound Description: Nα-Pteroyllysine is an analogue of folic acid where the glutamate moiety is replaced with lysine. This compound and its polyglutamyl and polylysyl forms were synthesized and tested as substrates for dihydrofolate reductase and thymidylate synthase. While some derivatives showed good substrate activity for dihydrofolate reductase, none were as potent as the natural substrate, tetrahydrofolate, for thymidylate synthase [].
Compound Description: These are a series of compounds analogous to the Nα-pteroyllysine series, but based on the homofolate structure. They were synthesized and tested as substrates for dihydrofolate reductase and as substrates and inhibitors of thymidylate synthase. None of the tested derivatives were as potent as tetrahydrohomofolate as inhibitors of thymidylate synthase [].
Folinic acid (5-formyltetrahydrofolate)
Compound Description: Folinic acid, also known as leucovorin, is the 5-formyl derivative of tetrahydrofolic acid. It acts as a source of reduced folates and can bypass the dihydrofolate reductase step in folate metabolism. It is often used to reduce the toxicity of methotrexate, a dihydrofolate reductase inhibitor, in chemotherapy [, ].
Relevance: Although not structurally related to Homofolic acid, folinic acid plays a crucial role in understanding the effects of antifolates. It can reverse the antileukemic effects of tetrahydrohomofolate, indicating that both compounds ultimately target the same metabolic pathway involving tetrahydrofolate cofactors [, ]. This finding highlights the interconnected nature of folate metabolism and the importance of considering the broader metabolic context when studying antifolate drugs.
Methotrexate
Relevance: While not structurally related to Homofolic acid, methotrexate is a crucial tool for studying antifolate resistance. Resistance to methotrexate is a significant clinical problem and understanding the cross-resistance patterns with Homofolic acid and its derivatives is important for developing effective treatment strategies [, , ]. The study of methotrexate-resistant cell lines provides insights into the mechanisms of resistance to antifolates, which can be valuable for developing new and more effective antifolate therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JT010 is a transient receptor potential ankyrin 1 (TRPA1) agonist (EC50 = 0.65 nM in a calcium influx assay). It is selective for TRPA1 over TRP vanilloid 1 (TRPV1), TRPV3, TRPV4, TRP canonical channel 5 (TRPC5), TRP melastatin 2 (TRPM2), and TRPM8 channels at 1 µM. JT010 is a potent and TRPA1-selective channel activator via covalent modification of TRPA1 active site Cys621. JT010 opens the TRPA1 channel by covalently and site-selectively binding to Cys621 (EC50 = 0.65 nM). The results suggest that a single modification of Cys621 is sufficient to open the TRPA1 channel. The TRPA1-selective probe described herein might be useful for further mechanistic studies of TRPA1 activation.
JS-K is a nitric oxide (NO) donor that reacts with glutathione to generate NO at physiological pH. It inhibits proliferation of HL-60 cells (IC50 = 0.5 µM), which is prevented by the glutathione precursor N-acetyl-L-cysteine, and inhibits growth of the solid tumor cell lines PPC-1, DLD-1, and Meth A. It decreases tumor volume by over 50% in an HL-60 mouse xenograft model when used at a dose of 4 µmol/kg, i.v., three times per week. JS-K inhibits proliferation, induces apoptosis, and disrupts the cell cycle of Jurkat T acute lymphoblastic leukemia cells. It also induces S-nitrosylation of β-catenin followed by dose-dependent degradation of nuclear β-catenin and S-nitrosylated nuclear β-catenin levels. JS-K is a Nitric oxide donor; antiproliferative.
N-(4-amino-2-methyl-6-quinolinyl)-2-[(4-ethylphenoxy)methyl]benzamide is an aminoquinoline. An antagonist of nociceptin receptor and analgesic agent, evaluated for its use in cancer treatment.
JTE-052 is a potent and selective JAK inhibitor. JTE-052 regulates contact hypersensitivity by downmodulating T cell activation and differentiation. JTE-052 improves skin barrier function through suppressing signal transducer and activator of transcription 3 signaling. JTE-052 inhibited the JAK1, JAK2, JAK3, and tyrosine kinase (Tyk)2 enzymes in an adenosine triphosphate (ATP)-competitive manner and inhibited cytokine signaling evoked by IL-2, IL-6, IL-23, granulocyte/macrophage colony-stimulating factor, and IFN-α. JTE-052 inhibited the activation of inflammatory cells, such as T cells, B cells, monocytes, and mast cells, in vitro.
JTC 801 is an antagonist of the nociceptin receptor (ORL1; Ki = 44.5 nM; IC50 = 94 nM) that is >100-, >100-, and >3-fold more selective for ORL1 over the related δ-, κ-, and µ-opioid receptors, respectively. It demonstrates anti-nociceptive effects in acute pain models in mice upon oral administration at 1 mg/kg. JTC-801 is an opioid analgesic drug used in scientific research. JTC-801 is a selective antagonist for the nociceptin receptor, also known as the ORL-1 receptor. The noiciceptin receptor has complex effects which are involved in many processes involved in pain and inflammation responses, and activation of this receptor can either increase or reduce pain depending on dose. Drugs acting at the noiciceptin receptor may influence the effects of traditional analgesics such as NSAIDs, μ-opioid agonists, and cannabinoids. JTC-801 is an orally active drug that blocks the nociceptin receptor and produces analgesic effects in a variety of animal studies, and is particularly useful for neuropathic pain and allodynia associated with nerve injury.
Sphingosine-1-phosphate (S1P) is a bioactive lipid that exhibits a broad spectrum of biological activities including cell proliferation, survival, migration, cytoskeletal organization, and morphogenesis. It exerts its activity by binding to five distinct G protein-coupled receptors, S1P1/EDG-1, S1P2/EDG-5, S1P3/EDG-3, S1P4/EDG-6, and S1P5/EDG-8.1,2 JTE-013 is a potent, selective sphingosine-1-phosphate 2 (S1P2) receptor antagonist that binds to the human and rat receptors with IC50 values of 17 and 22 nM, respectively, (IC50 values >10 µM for human S1P1 and S1P3). It reverses the inhibitory effects of S1P on cell migration of vascular endothelial cells and smooth muscle cells. Similarly, JTE-013 reverses the inhibition of S1P on invasion and migration of B16 melanoma cells. JTE-013 inhibits S1P-induced contraction of, as well as cyclic AMP accumulation in, coronary artery smooth muscle cells. Sphingosine 1-phosphate (S1P) receptor antagonist JTE-013 is a potent, selective sphingosine-1-phosphate 2 (S1P2) receptor antagonist that binds to the human and rat receptors with IC50 values of 17 and 22 nM, respectively, (IC50 values >10 µM for human S1P1 and S1P3).